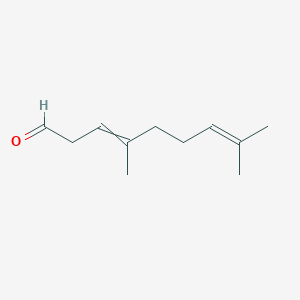

4,8-Dimethylnona-3,7-dienal

Description

Significance in Organic Synthesis and Atmospheric Chemistry

In the realm of organic synthesis , 4,8-Dimethylnona-3,7-dienal serves as a valuable building block and intermediate. Its structure, containing both aldehyde and alkene functional groups, allows for a variety of chemical transformations. The aldehyde can undergo oxidation to form the corresponding carboxylic acid, (3E)-4,8-Dimethylnona-3,7-dienoic acid, or reduction to yield the alcohol, 4,8-Dimethylnona-3,7-dien-1-ol (B14443913). nih.gov The double bonds can participate in substitution and addition reactions.

Several synthetic routes to produce this compound have been established. One method involves the oxidation of the corresponding diol, (E)-4,8-dimethylnona-3,7-diene-1,2-diol, using reagents like sodium periodate (B1199274) on silica (B1680970) gel. nih.gov Another approach is the Swern oxidation of the primary alcohol, (3RS, 6E)-3,7-Dimethylnona-6,8-dien-1-ol. scielo.br These synthetic strategies are crucial for obtaining the compound for further research and application, for instance, as a precursor for fragrance compounds like tetrahydroactinidiolide.

From an atmospheric chemistry perspective, this compound is significant as a product of the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), specifically sesquiterpenes. researchgate.netnih.gov For example, the ozonolysis of β-farnesene, a sesquiterpene emitted by various plants, has been shown to produce this compound. researchgate.net The reaction of sesquiterpenes with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH) contributes to the formation of secondary organic aerosols (SOA), and understanding the formation of products like this compound is crucial for modeling air quality and climate. nih.gov

Overview of Current Research Trajectories

Current research on this compound and its derivatives is multifaceted, spanning chemical ecology, materials science, and medicinal chemistry.

Chemical Ecology: A significant area of investigation is its role as a semiochemical in insect communication. Related compounds, such as 4,8-dimethyldecanal, function as aggregation pheromones for insects like the red flour beetle (Tribolium castaneum). nih.gov The C₁₁ homoterpene DMNT, structurally similar to this compound, is a well-documented signal molecule in plant-plant communication and plant defense, often attracting predators of herbivores. researchgate.netresearchgate.net Research continues to explore the specific roles of these aldehydes and their derivatives in mediating interactions between plants and insects. researchgate.net

Fragrance and Flavor Industry: The ketone analogue, 4,8-dimethylnona-3,7-dien-2-one, is utilized as a food additive for its fruity aroma. The alcohol derivative, 4,8-dimethyl-3,7-nonadien-2-ol, is noted for its unique rose-like and citrusy fragrance profile. google.com Research into the synthesis and properties of this compound and related structures is driven by the continuous demand for new fragrance and flavor compounds. google.com

Synthetic Applications: The compound and its derivatives are being explored as intermediates in the synthesis of more complex molecules. For example, derivatives have been used in the synthesis of NG-121, a bioactive natural product, and in the development of potential inhibitors for enzymes like geranylgeranyl diphosphate (B83284) synthase, which is relevant in cancer therapy research. researchgate.net Furthermore, a pyridine (B92270) derivative of the core structure has been investigated for its potential as an anti-infective agent against various parasites. researchgate.net

Structure

3D Structure

Properties

CAS No. |

76826-73-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4,8-dimethylnona-3,7-dienal |

InChI |

InChI=1S/C11H18O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8-9H,4-5,7H2,1-3H3 |

InChI Key |

AEMBVQYDXXTMIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCC=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,8 Dimethylnona 3,7 Dienal

Established Laboratory Synthesis Routes

Traditional synthetic approaches to 4,8-dimethylnona-3,7-dienal rely on multi-step sequences starting from readily available terpene precursors. These methods are well-documented and provide reliable, albeit sometimes lengthy, pathways to the target compound.

Multi-step Linear Syntheses

Linear syntheses of this compound typically involve the stepwise construction or modification of a C10 carbon skeleton derived from natural products. A common strategy begins with geraniol (B1671447), a C10 terpene alcohol. The synthesis proceeds through a sequence of protection, oxidation, chain extension, and deprotection/oxidation steps.

A representative linear sequence can be outlined as follows:

Oxidation of Geraniol: Geraniol is first oxidized to its corresponding aldehyde, geranial. This step requires a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol, to avoid over-oxidation to the carboxylic acid.

Chain Homologation: The C8-C9 bond is formed via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction on a C8 ketone precursor. To achieve this, geranial must first be converted to a suitable ketone. This can be accomplished by Grignard addition of a methylmagnesium halide to the aldehyde, followed by oxidation of the resulting secondary alcohol to 6,10-dimethylundeca-5,9-dien-2-one.

Oxidative Cleavage: The terminal double bond of the resulting ketone is then subjected to oxidative cleavage to shorten the chain and install the aldehyde functionality. This is often achieved via ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) or through a Lemieux-Johnson oxidation.

Stereoselective Synthesis Approaches, including (E)- and (Z)-Isomer Preparation

The geometry of the C3-C4 double bond is a critical aspect of the synthesis of this compound. Different applications may require either the (E)- or (Z)-isomer, necessitating stereocontrolled synthetic methods. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose.

The general HWE strategy involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. The stereochemical outcome is highly dependent on the reaction conditions and the structure of the phosphonate (B1237965) reagent.

(E)-Isomer Synthesis: To favor the formation of the thermodynamically more stable (E)-alkene, the Still-Gennari modification of the HWE reaction is often employed. This uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers (e.g., 18-crown-6). This combination kinetically favors the (Z)-oxaphosphetane intermediate, which undergoes syn-elimination to yield the (E)-alkene.

(Z)-Isomer Synthesis: The classic HWE reaction, using a simpler phosphonate ester (e.g., triethyl phosphonoacetate) and a strong base like sodium hydride (NaH), typically yields the (E)-isomer as the major product. To obtain the (Z)-isomer selectively, the Wittig reaction using a non-stabilized or semi-stabilized ylide is often preferred, as it favors the kinetic cis-oxaphosphetane intermediate, leading to the (Z)-alkene.

The table below summarizes key parameters for stereoselective olefination reactions used in the synthesis of dienal structures.

| Method | Key Reagent | Typical Base | Major Isomer Product | Mechanism Principle |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate | NaH, NaOEt | (E)-Isomer | Thermodynamic control; favors formation of the most stable alkene. |

| Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | (Z)-Isomer | Kinetic control; electron-withdrawing groups destabilize the anti-oxaphosphetane, favoring syn-elimination to the (Z)-alkene. |

| Wittig Reaction (unstabilized ylide) | Alkyltriphenylphosphonium halide | n-BuLi, NaHMDS | (Z)-Isomer | Kinetic control; rapid and irreversible formation of the cis-oxaphosphetane intermediate. |

Periodate-Mediated Oxidation Pathways

A highly efficient and common laboratory method for preparing this compound involves the oxidative cleavage of a vicinal diol derived from a C10 terpene precursor. This method leverages the specificity of periodate (B1199274) reagents to cleave C-C bonds between adjacent hydroxyl groups.

The synthesis typically starts from geraniol or its ester, geranyl acetate.

Selective Epoxidation: The C6-C7 double bond of the geranyl derivative is selectively epoxidized. This is challenging due to the presence of the C2-C3 double bond. However, directed epoxidation using reagents like vanadyl acetylacetonate (B107027) [VO(acac)₂] and tert-butyl hydroperoxide (TBHP) can achieve high regioselectivity, as the allylic alcohol group at C1 directs the oxidant to the proximate C2-C3 double bond. Therefore, the C6-C7 double bond is often targeted after protection of the C1 hydroxyl group.

Epoxide Ring Opening: The resulting epoxide is hydrolyzed under acidic or basic conditions to form a vicinal diol (a 1,2-diol).

Oxidative Cleavage: The key step involves the treatment of the diol with an oxidizing agent such as sodium periodate (NaIO₄) or periodic acid (H₅IO₆). The periodate cleaves the carbon-carbon bond of the diol, yielding two carbonyl fragments. In this specific synthesis, the cleavage of the C6-C7 diol yields this compound and acetone (B3395972).

This pathway is advantageous because it utilizes a robust and high-yielding cleavage reaction and establishes the aldehyde functionality in the final step, minimizing potential side reactions.

Precursor Compounds and Reaction Intermediates in Chemical Synthesis

Common precursors include:

Geraniol: A C10 acyclic monoterpene alcohol that provides the complete carbon backbone and the correct methylation pattern at C4 and C8. Its (E)-geometry at the C2-C3 bond (which becomes C3-C4 in the final product) is a significant advantage.

Nerol: The (Z)-isomer of geraniol. It serves as a precursor for the synthesis of (Z)-4,8-dimethylnona-3,7-dienal.

Citronellal: A C10 monoterpenoid aldehyde. While it lacks the C3-C4 double bond of the target molecule, its existing aldehyde group and carbon skeleton make it a useful starting point for syntheses involving chain extension and functional group interconversion.

During the synthesis, several crucial intermediates are formed. The management of these intermediates is critical for the success of the reaction sequence.

| Compound Name | Chemical Formula | Role in Synthesis | Typical Reaction Involvement |

|---|---|---|---|

| Geraniol | C₁₀H₁₈O | Primary Precursor | Oxidation, Protection, Epoxidation |

| Geranyl Acetate | C₁₂H₂₀O₂ | Protected Intermediate | Selective Epoxidation, Hydrolysis |

| 6,7-Epoxygeranyl Acetate | C₁₂H₂₀O₃ | Epoxide Intermediate | Acid/Base-catalyzed Ring Opening |

| 6,7-Dihydroxycitronellyl Acetate | C₁₂H₂₂O₄ | Vicinal Diol Intermediate | Periodate Cleavage |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | HWE Reagent | Olefination (forms C=C bond) |

| Citronellal | C₁₀H₁₈O | Alternative Precursor | Wittig/HWE Reaction, Grignard Addition |

Recent Advances and Methodological Innovations in this compound Preparation

While traditional methods are robust, modern organic synthesis aims for greater efficiency, atom economy, and sustainability. Recent innovations applicable to the synthesis of this compound and related structures focus on catalytic processes and tandem reactions.

One significant area of advancement is the use of transition-metal-catalyzed cross-coupling reactions to construct the carbon skeleton. For instance, a convergent synthesis could be designed where two smaller fragments are joined. A potential route could involve a Suzuki or Stille coupling between a vinyl halide fragment (representing the C1-C5 portion) and a vinyl boronate or stannane (B1208499) (representing the C6-C9 portion). This approach offers high modularity, allowing for the synthesis of various analogues by simply changing one of the coupling partners.

Another innovative approach involves tandem or cascade reactions , where multiple chemical transformations occur in a single pot without the isolation of intermediates. A hypothetical but plausible innovation would be a tandem isomerization-hydroformylation sequence .

Starting Material: A readily available C10 precursor like myrcene (B1677589) could be used.

Isomerization: A rhodium or ruthenium catalyst could first isomerize one of the double bonds in myrcene to the desired internal position.

Hydroformylation: The same catalytic system, or a second catalyst added subsequently, could then perform a regioselective hydroformylation on the terminal double bond to install the aldehyde group.

Such a process would dramatically shorten the synthetic sequence, reduce solvent and reagent usage, and minimize purification steps, aligning with the principles of green chemistry. While direct literature reports of this specific tandem reaction for this compound may be sparse, the underlying principles are well-established and represent the forefront of modern synthetic methodology. These advanced strategies prioritize efficiency and elegance over the linear, brute-force approaches of the past.

Formation Mechanisms of 4,8 Dimethylnona 3,7 Dienal

Environmental and Atmospheric Chemical Pathways

The formation of 4,8-Dimethylnona-3,7-dienal in the atmosphere is primarily a result of the oxidation of larger organic molecules, specifically sesquiterpenes.

Ozonolysis of Parent Sesquiterpenes, e.g., β-Farnesene

The reaction of ozone (O₃) with the sesquiterpene β-farnesene is a significant pathway for the formation of this compound. researchgate.netresearchgate.net Sesquiterpenes like β-farnesene are emitted by various plants and have multiple carbon-carbon double bonds, making them highly reactive with atmospheric oxidants such as ozone. reading.ac.ukwikipedia.org

The ozonolysis process begins with the addition of an ozone molecule to one of the double bonds in the β-farnesene molecule, forming an unstable primary ozonide (POZ). reading.ac.uknih.gov This initial cycloaddition is followed by the decomposition of the POZ. reading.ac.uk Specifically, the oxidation of the C₃=C₄ double bond in β-farnesene leads to the formation of this compound. researchgate.netresearchgate.net

Formation and Subsequent Reactivity of Criegee Intermediates

During the decomposition of the primary ozonide in the ozonolysis of β-farnesene, highly reactive species known as Criegee intermediates (CIs) are formed. researchgate.netresearchgate.netresearchgate.net These intermediates are carbonyl oxides with a zwitterionic and biradical character. rsc.org For each double bond that reacts with ozone, a pair of Criegee intermediates and carbonyl compounds are produced. researchgate.netresearchgate.netcopernicus.org

In the specific reaction pathway that yields this compound from the ozonolysis of the C₃=C₄ double bond in β-farnesene, two Criegee intermediates, CI₃-αFarn-3 and CI₃-αFarn-4, are also formed alongside methyl vinyl ketone. researchgate.netresearchgate.net These Criegee intermediates are highly reactive and can subsequently react with other atmospheric constituents, such as water molecules, contributing to the formation of other atmospheric species. uef.fi The study of these elusive molecules has advanced significantly with direct measurements of their reaction kinetics becoming possible in recent years. rsc.org

By-product Formation in Atmospheric Oxidation Processes

The atmospheric oxidation of β-farnesene is a complex process that yields a variety of by-products in addition to this compound. The specific products formed depend on which of the multiple double bonds in the farnesene (B8742651) molecule is attacked by the oxidant (e.g., ozone or hydroxyl radicals). researchgate.netresearchgate.netresearchgate.net

Studies have identified several other carbonyl compounds as products of β-farnesene ozonolysis, including:

Acetone (B3395972) researchgate.netnih.gov

6-methylhept-5-en-2-one (MHO) researchgate.netnih.gov

4-oxopentanal (B105764) researchgate.netnih.gov

When other double bonds within the β-farnesene structure are oxidized, different sets of products are formed. For instance, oxidation at the terminal C₁=C₂ double bond produces formaldehyde (B43269) and 2,6,9-trimethylundeca-2,5-9-trienal. researchgate.netresearchgate.net Oxidation at the C₆=C₇ double bond results in 6-methylhept-5-en-2-one and 4-methylhex-3,5-dienal. researchgate.netresearchgate.net Furthermore, the reaction of β-farnesene with hydroxyl (OH) radicals, another important atmospheric oxidant, leads to products such as acetone, 4-oxopentanal, 4-methylenehex-5-enal, and (E)-4-methyl-8-methylenedeca-4,9-dienal. nih.gov

Theoretical and Experimental Mechanistic Elucidation of Formation Reactions

The understanding of how this compound is formed from β-farnesene is supported by both theoretical calculations and experimental observations.

Characterization of Key Reaction Intermediates

The formation of this compound proceeds through key, short-lived intermediates. The initial step is the formation of a primary ozonide (POZ) from the reaction of ozone with the C₃=C₄ double bond of β-farnesene. reading.ac.uknih.gov This POZ is highly unstable and rapidly decomposes.

The decomposition of the POZ leads to the formation of Criegee intermediates (CIs). researchgate.netresearchgate.netresearchgate.net Theoretical studies using methods like density functional theory (DFT) have been employed to model the structures and energies of these intermediates and the transition states involved in their formation and subsequent reactions. researchgate.netresearchgate.net These calculations help to elucidate the most likely reaction pathways. Experimental studies often use techniques like mass spectrometry to detect the final products and, in some cases, the more stable intermediates. copernicus.org

Determination of Reaction Rate Coefficients and Kinetics

It has been estimated that the rate of ozone addition to the more substituted double bonds in β-farnesene, like the one involved in the formation of this compound, is significantly faster—by a factor of about 40—than the reaction at the unsubstituted double bonds. researchgate.net This indicates that the formation of this compound is a favored pathway in the initial stages of β-farnesene ozonolysis. The rate constants for the reactions of β-farnesene with both ozone and hydroxyl radicals have been measured over a range of temperatures to better understand their atmospheric lifetime and reactivity. nih.gov

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| (E)-β-farnesene | O₃ | 1.04 x 10⁻¹⁵ | ~296 |

| β-farnesene | O₃ | 5.6 x 10⁻¹⁶ | 290-320 |

This table presents selected reaction rate coefficients for the oxidation of β-farnesene.

Influence of Atmospheric Conditions on Formation Dynamics

The atmospheric formation of this compound is intrinsically linked to the oxidative degradation of larger biogenic volatile organic compounds (BVOCs), primarily the acyclic sesquiterpene α-farnesene. The dynamics of this formation are not static but are heavily influenced by a suite of atmospheric conditions, including the concentration of key oxidants, ambient temperature, and relative humidity. These factors govern reaction rates, influence intermediate chemical pathways, and ultimately determine the yield and atmospheric fate of this aldehyde.

The principal formation route for this compound is the gas-phase ozonolysis of α-farnesene. researchgate.netresearchgate.net This reaction proceeds via the electrophilic addition of ozone (O₃) to one of the four carbon-carbon double bonds within the α-farnesene molecule. Specifically, the attack on the C₃=C₄ double bond leads to the formation of an unstable primary ozonide, which rapidly decomposes. This decomposition cleaves the double bond, yielding this compound and a co-product, methyl vinyl ketone, along with two energized Criegee intermediates (CIs). researchgate.netresearchgate.netnih.gov

The prevailing atmospheric conditions dictate the rate of these reactions and the fate of the reactive intermediates.

Temperature: Ambient temperature directly affects the rate constants of the reactions between farnesene and both O₃ and •OH. nih.gov While the reaction of farnesene with •OH radicals shows little temperature dependence, the kinetics of ozonolysis are generally temperature-sensitive. nih.gov Furthermore, temperature plays a critical role in the partitioning of semi-volatile products between the gas and aerosol phases. acs.org Studies on other terpenes, such as Δ³-carene and α-pinene, show that lower temperatures favor the condensation of oxidation products into secondary organic aerosol (SOA). acs.orgrsc.orgresearchgate.netresearchgate.net This suggests that at lower temperatures, a greater fraction of products from farnesene oxidation may partition to the aerosol phase, potentially altering the gas-phase concentration of this compound.

The table below summarizes the key atmospheric reactions involving the precursor (E)-β-farnesene and the resulting rate coefficients, which govern its atmospheric lifetime and the initiation of product formation.

| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Ozone (O₃) | 296 ± 2 | (4.01 ± 0.17) × 10⁻¹⁶ | researchgate.net |

| Hydroxyl Radical (•OH) | 296 ± 2 | (1.71 ± 0.21) × 10⁻¹⁰ | researchgate.net |

| Hydroxyl Radical (•OH) | 313 - 423 | No significant temperature dependence observed | nih.gov |

The ozonolysis of α-farnesene can occur at any of its four double bonds, leading to a variety of products. The formation of this compound is specific to the cleavage of the C₃=C₄ bond.

| Oxidized Double Bond | Primary Carbonyl Products Formed | Reference |

|---|---|---|

| C₃=C₄ | This compound and Methyl vinyl ketone | researchgate.netresearchgate.net |

| C₆=C₇ | 6-Methylhept-5-en-2-one and 4-Methylhex-3,5-dienal | researchgate.netresearchgate.net |

| C₁₀=C₁₁ (isobutenyl group) | 4,8-Dimethyldeca-4,7,9-trienal and Acetone | researchgate.netresearchgate.net |

Chemical Reactivity and Transformative Potential of 4,8 Dimethylnona 3,7 Dienal

Reactions Involving the Aldehyde Moiety

The aldehyde group is one of the most reactive functionalities in the molecule, characterized by an electrophilic carbonyl carbon that is susceptible to nucleophilic attack. ncert.nic.in This reactivity allows for a variety of transformations, including reduction, oxidation, and carbon-carbon bond formation.

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4,8-dimethylnona-3,7-dien-1-ol (B14443913), a known compound found in nature. nih.gov This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Because the double bonds in 4,8-dimethylnona-3,7-dienal are not conjugated with the carbonyl group, selective reduction of the aldehyde without affecting the alkenes is readily achievable. acs.org

Oxidation to Carboxylic Acid: The aldehyde functionality can be oxidized to form the corresponding 4,8-dimethylnona-3,7-dienoic acid. Selective oxidation of aldehydes in the presence of other oxidizable groups like alkenes can be accomplished using specific reagents. The Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, is a highly effective method for converting aldehydes to carboxylic acids without oxidizing carbon-carbon double bonds. nih.gov Another classic method is the use of Tollens' reagent ([Ag(NH₃)₂]⁺), which selectively oxidizes aldehydes while leaving alkenes intact. youtube.com

Carbon-Carbon Bond Formation: The Wittig reaction is a powerful method for converting aldehydes into alkenes, thereby extending the carbon skeleton. wikipedia.orglibretexts.org Treatment of this compound with a phosphonium (B103445) ylide (a Wittig reagent) replaces the carbonyl oxygen with a carbon group. organic-chemistry.org For instance, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) converts the aldehyde into a terminal diene, yielding (E)-4,8-dimethylnona-1,3,7-triene, a compound known for its role as a semiochemical. researchgate.netresearchgate.net The stereochemistry of the newly formed double bond is dependent on the nature of the ylide used; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. organic-chemistry.org

Other nucleophilic addition reactions, such as those involving Grignard reagents (RMgX) or organolithium compounds (RLi), can also be employed to introduce new alkyl or aryl groups at the carbonyl carbon, forming secondary alcohols after an acidic workup.

| Reaction Type | Typical Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | 4,8-Dimethylnona-3,7-dien-1-ol |

| Oxidation | Sodium chlorite (NaClO₂)/NaH₂PO₄ (Pinnick), Tollens' Reagent | Carboxylic Acid | 4,8-Dimethylnona-3,7-dienoic acid |

| Wittig Olefination | Phosphonium ylides (e.g., Ph₃P=CHR) | Alkene | (E)-4,8-Dimethylnona-1,3,7-triene (with Ph₃P=CH₂) |

| Grignard Addition | Alkyl/Aryl magnesium halides (RMgX), then H₃O⁺ | Secondary Alcohol | e.g., 1-Cyclohexyl-4,8-dimethylnona-3,7-dien-1-ol |

Reactions Involving the Alkene Moieties

The two carbon-carbon double bonds at the C3-C4 and C7-C8 positions are nucleophilic sites that readily undergo electrophilic addition reactions. Both are trisubstituted, suggesting similar electronic properties, though their steric environments differ slightly. This allows for reactions such as epoxidation, hydrogenation, and oxidative cleavage.

Epoxidation: The alkene moieties can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic processes. organic-chemistry.org Given the presence of two double bonds, the reaction can yield a monoepoxide or a diepoxide depending on the stoichiometry of the oxidizing agent. Regioselectivity in monoepoxidation is influenced by both steric and electronic factors; typically, the more electron-rich (more substituted) and sterically accessible double bond reacts preferentially. acs.org Since both alkenes are trisubstituted, a mixture of the two possible monoepoxides is expected, although the terminal C7-C8 double bond may react slightly faster due to being less sterically hindered. Catalytic systems, such as those based on methyltrioxorhenium (MTO), can offer enhanced selectivity. acs.org

Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂) will reduce the double bonds to the corresponding single bonds, yielding the saturated aldehyde, 4,8-dimethylnonanal. Under more forcing conditions (higher pressure/temperature or a more active catalyst), the aldehyde group can also be reduced to an alcohol, resulting in the fully saturated alcohol, 4,8-dimethylnonan-1-ol.

Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds and replaces them with carbonyl groups. acs.orgnih.gov Treating this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) would cleave both double bonds.

Cleavage of the C7-C8 double bond would yield acetone (B3395972) and 4-methylhept-3-en-1,7-dial.

Cleavage of the C3-C4 double bond would produce 4-methyl-5-oxohexanal and other fragments. This reaction is highly useful for degrading complex molecules into smaller, identifiable fragments for structural analysis or for synthesizing smaller functionalized molecules. jmaterenvironsci.comnih.gov

| Reaction Type | Typical Reagent(s) | Functional Group Transformation | Potential Product(s) |

|---|---|---|---|

| Epoxidation | m-CPBA, H₂O₂/MTO | Alkene → Epoxide | 3,4-Epoxy-4,8-dimethylnon-7-enal and/or 7,8-Epoxy-4,8-dimethylnon-3-enal |

| Hydrogenation | H₂, Pd/C | Alkene → Alkane | 4,8-Dimethylnonanal |

| Ozonolysis | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Alkene → Aldehydes/Ketones | Acetone, 4-methylhept-3-en-1,7-dial, etc. |

| Halohydrin Formation | NBS, H₂O | Alkene → Bromohydrin | Various bromohydrin regio- and stereoisomers |

Cyclization Reactions and Ring Formation Pathways, e.g., Bromonium-Induced Cation-π Cyclizations

The polyene structure of this compound makes it an excellent candidate for biomimetic cyclization reactions, which are key processes in the biosynthesis of cyclic terpenes and steroids. acs.orgresearchgate.net These reactions are typically initiated by the generation of a carbocation, which then triggers an intramolecular cascade of C-C bond formation. acs.org

A plausible and synthetically valuable pathway for cyclizing this compound is an electrophile-induced cation-π cyclization. Using an electrophilic bromine source such as N-Bromosuccinimide (NBS), a bromonium ion can be formed at the more accessible terminal (C7-C8) double bond. wikipedia.org This intermediate can open to form a tertiary carbocation at the C7 position. This highly reactive cationic center can then be attacked intramolecularly by the nucleophilic C3-C4 double bond. This cation-π interaction would lead to the formation of a six-membered ring, generating a new carbocationic intermediate. The reaction cascade is terminated by the quenching of this final carbocation, for example, by a nucleophile present in the medium (like Br⁻ or H₂O) or by elimination of a proton to form a double bond. This type of biomimetic transformation allows for the rapid construction of complex carbocyclic frameworks from a simple acyclic precursor, demonstrating the significant synthetic potential of this compound in building natural product-like structures. researchgate.net

Derivatization Strategies for Advanced Synthetic Applications

The multiple functional groups of this compound provide numerous handles for derivatization, enabling its use as a strategic building block in the synthesis of fine chemicals, fragrances, and complex natural products. nih.gov

Synthesis of Fragrance and Flavor Compounds: Reduction of the aldehyde to 4,8-dimethylnona-3,7-dien-1-ol is a key step toward producing valuable derivatives. google.com The resulting alcohol can be further derivatized through esterification or etherification to generate a library of compounds with potentially interesting olfactory properties.

Pheromone and Semiochemical Synthesis: The carbon skeleton of this compound is closely related to various insect pheromones and plant volatiles. As discussed, the Wittig reaction can transform the aldehyde into a triene system like (E)-4,8-dimethylnona-1,3,7-triene, a known plant volatile that plays a role in insect communication. researchgate.netresearchgate.net Modifications of the alkene moieties, such as selective hydrogenation or epoxidation, can also lead to structures found in other semiochemicals.

Intermediate for Total Synthesis: The ability to undergo selective transformations at each functional group makes this compound a valuable intermediate in the total synthesis of more complex terpenes. nih.gov The cyclization pathways discussed in section 4.4 provide a direct route to cyclic systems that form the core of many bioactive natural products. Furthermore, the aldehyde can act as a key electrophile in aldol (B89426) or other condensation reactions to build larger, more functionalized molecules. By strategically employing the reactivity of both the aldehyde and the alkene moieties, synthetic chemists can utilize this compound to access a diverse range of complex molecular targets.

Role of 4,8 Dimethylnona 3,7 Dienal As a Key Synthetic Intermediate

Applications in the Total Synthesis of Complex Natural Products

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring innovative strategies and reliable intermediates. 4,8-Dimethylnona-3,7-dienal has found its place in this field as a precursor for constructing the carbon skeletons of various complex molecules.

Role in Lycopene and Related Carotenoid Synthesis

The synthesis of carotenoids, such as lycopene, often employs a convergent strategy involving the coupling of smaller, readily available fragments. A common industrial approach is the Wittig or Wittig-Horner reaction, which typically involves condensing two C15 phosphonium (B103445) salts (synthons) with a central C10 dialdehyde (B1249045) building block. While the specific identity of this C10 dialdehyde can vary, this compound represents a structurally relevant C11 dialdehyde that fits the profile of a central coupling partner for building the extended polyene chain characteristic of carotenoids. This building-block approach allows for the efficient assembly of the 40-carbon backbone of lycopene.

Precursor for Homoallylic Alcohols and β-Acetoxyesters

The aldehyde functional groups in this compound are readily transformed into other functionalities, expanding its synthetic utility. A key transformation is its conversion into homoallylic alcohols. For instance, the reduction of (E)-4,8-Dimethylnona-3,7-dienal using a reducing agent like Lithium aluminium hydride (LiAlH₄) in an ether solvent yields the corresponding homoallylic alcohol, (E)–4,8–Dimethylnona–3,7–dien–1–ol, also known as homogeraniol. nih.gov This reaction proceeds with high efficiency, providing the target alcohol in excellent yield. nih.gov

This transformation is significant as homoallylic alcohols are themselves important intermediates in organic synthesis, serving as precursors for a wide array of other molecules. The reaction to form homogeraniol from the dienal is summarized below.

Table 1: Synthesis of Homogeraniol from (E)-4,8-Dimethylnona-3,7-dienal

| Starting Material | Reagent | Product | Yield |

| (E)–4,8–Dimethylnona–3,7–dienal | Lithium aluminium hydride (LiAlH₄) | (E)–4,8–Dimethylnona–3,7–dien–1–ol (Homogeraniol) | 96% nih.gov |

This interactive table summarizes the reduction of the dienal to its corresponding homoallylic alcohol.

Information regarding the specific role of this compound as a direct precursor for β-acetoxyesters is not extensively documented in available literature.

Utility in Diverse Terpenoid-Related Syntheses

As a member of the acyclic monoterpenoid family, this compound and its derivatives are fundamental to the synthesis of more complex terpenoid structures. foodb.ca Terpenoids constitute a vast class of natural products with diverse biological activities and intricate carbon frameworks. nih.gov The synthesis of these complex structures often relies on strategic C-C bond formations and functional group interconversions, where intermediates like this compound can play a crucial role in providing a foundational carbon skeleton that can be further elaborated through cyclization and oxidation reactions.

Chiral Pool Applications and Stereochemical Control

The application of this compound in chiral pool synthesis or for exerting stereochemical control in asymmetric reactions is not well-documented in the scientific literature. While stereoselective synthesis is a major focus in modern organic chemistry, specific examples detailing the use of this particular dienal to introduce chirality or control stereochemical outcomes appear to be limited.

Process Optimization in the Industrial-Scale Synthesis of Derivatives

Advanced Spectroscopic and Analytical Research on 4,8 Dimethylnona 3,7 Dienal Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical assignment of 4,8-dimethylnona-3,7-dienal and its derivatives. Both ¹H and ¹³C-NMR spectroscopy are employed to verify the core structure, including the carbon backbone, the position of methyl branches, and the presence of the aldehyde functional group.

A critical application of NMR in this context is the determination of the stereochemistry of the double bonds. The Nuclear Overhauser Effect (NOE) is a key technique for assigning the geometry of these bonds. For instance, in (E)-isomers, NOE correlations can be observed between the methyl groups at C4 and C8, providing clear evidence for their spatial proximity and confirming the trans configuration of the double bond. This level of detail is crucial for understanding the precise three-dimensional structure of the molecule, which in turn influences its chemical and biological properties.

Mass Spectrometry for Molecular Identification and Mechanistic Insights, including PFBHA-Derivative Analysis

Mass spectrometry (MS) is a powerful technique for the molecular identification of this compound and for gaining insights into reaction mechanisms. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of the compound and its derivatives with high accuracy.

In studies involving complex mixtures, such as the analysis of atmospheric reaction products, derivatization is often employed to enhance the volatility and improve the chromatographic and mass spectrometric properties of carbonyl compounds. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction of a carbonyl compound with PFBHA results in the formation of an oxime derivative, which is more amenable to analysis by gas chromatography-mass spectrometry (GC-MS).

The PFBHA derivatives of carbonyl compounds can be effectively extracted from aqueous solutions using solvents like dichloromethane. nih.gov The stability of these derivatives is an important consideration; while many are stable for extended periods when stored properly, derivatives of unsaturated aliphatic aldehydes may degrade over time. nih.gov The analysis of these derivatives by MS provides characteristic fragmentation patterns that aid in the identification of the original carbonyl compound. For example, in the analysis of the ozonolysis products of (E)-β-farnesene, the PFBHA derivative of 4-oxopentanal (B105764) was identified by its characteristic mass spectrum. researchgate.net

Chromatographic Techniques for Separation and Quantification in Complex Mixtures, e.g., GC/MS in Ozonolysis Studies

Chromatographic techniques are essential for the separation and quantification of this compound and its reaction products within complex mixtures. Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used method, particularly in the study of volatile and semi-volatile organic compounds.

A significant application of GC/MS is in the investigation of ozonolysis reactions. For example, the ozonolysis of (E)-β-farnesene in the gas phase has been studied using an atmospheric simulation chamber. researchgate.net The resulting carbonyl products, including this compound, were collected, derivatized with PFBHA, and analyzed by GC/MS. researchgate.net This approach allows for the identification and quantification of the various products formed during the reaction, providing valuable data on the atmospheric chemistry of biogenic volatile organic compounds. researchgate.net The total ion chromatogram (TIC) from such an analysis reveals the complexity of the product mixture, while selected ion monitoring (SIM) can be used to target specific compounds of interest. researchgate.net

The following table summarizes the retention times and mass-to-charge ratios of selected compounds identified in a GC/MS analysis of (E)-β-farnesene ozonolysis products.

| Compound | Retention Time (min) | Key m/z ions |

| Acetone (B3395972) | - | - |

| (E)-β-farnesene | - | - |

| (E)-4-methyl-8-methylenedeca-4,9-dienal | - | 181 |

| 6-methylhept-5-en-2-one | - | - |

| Methylglyoxal | - | - |

| 4-methylenehex-5-enal | - | - |

| 4-oxopentanal | 24.6 | 491 (M+1 of PFBHA derivative) |

Application of Advanced Hyphenated Techniques for Comprehensive Mixture Analysis

The comprehensive analysis of complex mixtures containing this compound and its derivatives often requires the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Beyond standard GC/MS, other hyphenated techniques can provide complementary information. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile derivatives. For instance, the analysis of a 4-(4,8-Dimethylnona-3,7-dienyl)pyridine derivative has been demonstrated using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry. sielc.com For MS compatibility in such methods, volatile mobile phase additives like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

The combination of different analytical platforms, such as GC-MS and LC-MS, can provide a more complete picture of the chemical composition of a complex sample. This multi-faceted approach is crucial for untangling the intricate reaction pathways and for the comprehensive characterization of all components in a mixture.

Computational and Theoretical Studies on 4,8 Dimethylnona 3,7 Dienal

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods are foundational for understanding molecular geometry, stability, and reactivity. For 4,8-Dimethylnona-3,7-dienal, these calculations have been primarily focused on its formation from the ozonolysis of other terpenes, such as β-myrcene. researchgate.net

In a notable study, Density Functional Theory (DFT) was utilized to investigate the reaction pathways of β-myrcene ozonolysis. researchgate.netresearchgate.net The reactants, intermediates, transition states, and products were optimized at the MPWB1K/6–31G(d,p) level of theory, with single-point energies refined at the higher MPWB1K/6–311+G(3df,2p) level. researchgate.net

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. cam.ac.uk Following optimization, a vibrational frequency analysis is typically performed. This calculation determines the frequencies of the normal modes of vibration of the molecule. cam.ac.uk

For a structure to be a true energy minimum (a stable molecule or intermediate), all calculated vibrational frequencies must be real numbers. cam.ac.ukstackexchange.com The presence of a single imaginary frequency indicates that the structure is not a minimum but a transition state, representing a saddle point on the potential energy surface that connects reactants and products. cam.ac.ukstackexchange.com In the study of β-myrcene ozonolysis, this methodology was used to characterize all stationary points, including the intermediates and transition states leading to the formation of this compound. researchgate.netresearchgate.net

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. cam.ac.uk By mapping the PES, chemists can identify the most likely paths a reaction will follow, known as reaction coordinates.

The ozonolysis of β-myrcene, a precursor to this compound, was analyzed by constructing a detailed PES. researchgate.netresearchgate.net The study identified several competing pathways for the reaction of ozone with the different double bonds in myrcene (B1677589). The formation of this compound occurs via "Path B," where ozone attacks the C3=C4 double bond of β-myrcene. researchgate.netresearchgate.net This process involves the initial formation of a primary ozonide (an intermediate), which then decomposes to yield this compound and another product, methyl vinyl ketone. researchgate.netresearchgate.net

A transition state is the highest energy point along the lowest energy path of a reaction. cam.ac.uk The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a critical factor in determining the reaction rate.

In the formation of this compound from myrcene ozonolysis, the transition states for the formation and decomposition of the primary ozonide were located and characterized. researchgate.netresearchgate.net For example, the initial addition of ozone to the C1=C2 double bond (a related pathway) was found to have a reaction barrier of 3.8 kcal mol⁻¹. researchgate.net The subsequent decomposition of the primary ozonide in that pathway had a barrier of 28.1 kcal mol⁻¹. researchgate.net Such calculations are crucial for understanding which reaction pathways are kinetically favorable under atmospheric conditions.

| Reaction Step (Example Pathway) | Calculated Reaction Barrier (kcal/mol) | Reference |

| Ozone addition to C1=C2 of myrcene | 3.8 | researchgate.net |

| Primary Ozonide Decomposition | 28.1 | researchgate.net |

Reaction Kinetics and Dynamics Modeling

The Rice–Ramsperger–Kassel (RRK) theory provides a way to calculate the rate constants of unimolecular reactions, where an energized molecule breaks down. iupac.org The theory assumes that the rate depends on the molecule's energy and the probability of that energy localizing in a specific bond to cause cleavage. iupac.org It is a precursor to the more refined Rice–Ramsperger–Kassel–Marcus (RRKM) theory. wikipedia.orgiupac.org

Based on the quantum chemistry information from the PES, rate constants for the elementary steps in the myrcene ozonolysis were calculated using this theoretical framework. researchgate.net This allows for a quantitative prediction of how quickly this compound is formed from its precursor under various conditions.

By calculating the rate constants for the reactions of a compound with key atmospheric oxidants (like the hydroxyl radical, ozone, and nitrate (B79036) radical), its atmospheric lifetime can be predicted. The formation of this compound is itself part of the environmental fate of its precursor, β-myrcene. researchgate.netresearchgate.net

The computational studies on myrcene ozonolysis help to elucidate the atmospheric degradation mechanism of myrcene and identify its products, including this compound. researchgate.net The subsequent reactions of this compound in the atmosphere would then determine its own environmental persistence and its contribution to the formation of secondary organic aerosols. researchgate.net Volatile organic compounds (VOCs) like this undergo various reactions in the atmosphere, including oxidation and photolysis, which influences air quality and climate. frontiersin.org

Future Perspectives and Emerging Research Avenues for 4,8 Dimethylnona 3,7 Dienal

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 4,8-dimethylnona-3,7-dienal and related terpenoids is increasingly geared towards methods that are not only efficient in terms of yield and selectivity but also environmentally benign. Traditional multi-step syntheses are often plagued by the use of hazardous reagents and the generation of significant waste. Emerging research is focused on overcoming these limitations through biocatalysis and the use of advanced catalytic systems.

Biocatalytic and Metabolic Engineering Approaches: Metabolic engineering and synthetic biology offer a paradigm shift, moving from petrochemical-based routes to sustainable, microbial-based production. Scientists are engineering microorganisms like algae and yeast to produce terpenoid backbones from simple sugars. This approach involves optimizing biosynthetic pathways, such as the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways, to enhance the production of key precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). By introducing and engineering terpene synthase (TS) enzymes, these microbial factories can be programmed to produce specific terpenoids, offering a green alternative to traditional chemical synthesis. Chemoenzymatic strategies, which combine chemical steps with enzymatic transformations, are also gaining traction. For instance, one-pot enzymatic diphosphorylation has been shown to convert farnesol (B120207) to its diphosphate (B83284) precursor with significantly higher yields than traditional chemical methods, showcasing a more efficient and sustainable pathway.

Advanced Catalytic Systems: The use of heterogeneous catalysts is another cornerstone of developing sustainable synthetic routes. Catalysts like zeolites and mixed oxides are being explored for condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds. These solid acid/base catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. Similarly, palladium nanoparticles are being developed as efficient catalysts for hydrogenation and reductive amination of aldehydes under green conditions.

Exploration of Undiscovered Reactivity Pathways and Catalytic Transformations

While the fundamental reactivity of the aldehyde and alkene functional groups in this compound is known (e.g., oxidation, reduction, substitution), future research will delve into more complex and novel catalytic transformations to create diverse molecular architectures.

The exploration of transition metal catalysis, particularly with earth-abundant metals like cobalt, is opening new avenues for terpenoid synthesis and modification. Cobalt-catalyzed reactions such as hydrovinylation and the Pauson-Khand reaction enable the construction of complex cyclic systems and the introduction of chiral centers with high selectivity. Furthermore, catalytic systems can be designed for the difunctionalization of terpenes, a challenging task due to the multiple double bonds present in these molecules. Brønsted-acid catalyzed aldehyde insertion reactions represent another frontier, allowing for the construction of carbon-heteroatom and carbon-carbon bonds in a highly regioselective manner. The use of acidic clays (B1170129) as catalysts can also lead to novel reaction pathways, including isomerizations, cyclizations, and condensations, that differ from those observed with traditional acid catalysts.

Advanced Mechanistic Studies in Complex Chemical Environments

Understanding the behavior of this compound in complex environments, such as the atmosphere, is crucial for assessing its environmental fate and impact. This compound can be formed in the atmosphere through the ozonolysis of larger biogenic volatile organic compounds (BVOCs) like β-farnesene and β-myrcene.

The ozonolysis of alkenes is a complex process that proceeds through a short-lived primary ozonide, which then fragments into a carbonyl compound (like this compound) and a Criegee intermediate (CI). These highly reactive Criegee intermediates play a significant role in atmospheric chemistry, including the formation of secondary organic aerosols (SOA) and hydroxyl radicals (•OH).

Future research will employ advanced computational chemistry in synergy with smog chamber experiments to elucidate the detailed mechanisms of these reactions. High-level quantum chemical calculations can predict reaction barriers, rate constants, and product branching ratios, providing insights that are difficult to obtain experimentally due to the transient nature of the intermediates. Such studies will help to build more accurate atmospheric models and to understand the full life cycle of terpenoids and their degradation products.

Integration with Green Chemistry Principles in Synthetic Methodologies

The twelve principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. The synthesis of fragrance ingredients like this compound is an active area for the application of these principles.

A key focus is the use of renewable feedstocks. Terpenes, derived from biomass and essential oils, are ideal starting materials for green synthesis. This shifts the reliance from finite petrochemical resources to sustainable, plant-based sources. The development of catalytic routes, especially those using heterogeneous catalysts, addresses principles such as catalysis and atom economy by enabling high selectivity and minimizing waste.

| Green Chemistry Principle | Application in Terpenoid Synthesis |

| Prevention | Designing syntheses with fewer steps and less waste (e.g., one-pot reactions). |

| Atom Economy | Using catalytic reactions like additions and cyclizations that incorporate most atoms from the reactants into the final product. |

| Less Hazardous Synthesis | Replacing toxic reagents with safer alternatives and using biocatalysts. |

| Designing Safer Chemicals | Creating fragrance molecules that are biodegradable and have a low toxicity profile. |

| Safer Solvents | Utilizing water or bio-based solvents instead of conventional organic solvents. |

| Energy Efficiency | Employing catalysts (including enzymes) that allow reactions to proceed at ambient temperature and pressure. |

| Renewable Feedstocks | Using terpenes from plant sources (biomass) as starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through selective catalysis. |

| Catalysis | Using catalytic (especially reusable heterogeneous or bio-catalysts) over stoichiometric reagents. |

Synergy between Computational and Experimental Approaches for Predictive Chemical Design

The integration of computational modeling with experimental work is revolutionizing chemical research, enabling a

Q & A

Q. What synthetic methodologies are most effective for producing 4,8-dimethylnona-3,7-dienal derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Phosphonate intermediates, such as dimethyl (3E)-2-hydroxy-4,8-dimethylnona-3,7-dienylphosphonate, can be synthesized via nucleophilic substitution using dimethyl methylphosphonate and tert-butyllithium in THF. Reaction optimization includes temperature control (−78°C to room temperature), solvent purity, and quenching with saturated ammonium chloride to minimize side reactions . Structural confirmation requires H-NMR, C-NMR, and IR spectroscopy to verify stereochemistry and functional groups.

Q. How can the stereochemical configuration of this compound derivatives be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial proximity of protons in double-bond systems. For example, in (E)-isomers, NOE correlations between methyl groups at C4 and C8 can distinguish geometric isomers. High-resolution mass spectrometry (HRMS) further validates molecular formulas, while X-ray crystallography resolves absolute configurations in crystalline derivatives .

Q. What analytical techniques are recommended for detecting this compound in complex biological matrices (e.g., serum or fecal samples)?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with negative ionization mode (e.g., m/z 353.212 for (E)-2-(4,8-dimethylnona-3,7-dien-1-yl)-5-hydroxy-2,7-dimethyl-2H-chromene-8-carbaldehyde) is optimal. Use isotopic labeling or internal standards (e.g., deuterated analogs) to correct for matrix effects. Data analysis should include multivariate statistics (PCA, PLS-DA) to distinguish metabolite signatures in disease cohorts .

Advanced Research Questions

Q. What role does this compound play in modulating enzyme activity, particularly in terpenoid biosynthesis pathways?

- Methodological Answer : This compound acts as a substrate analog in prenyltransferase assays. For instance, (R)-3,7-dimethyloct-6-en-1-yl methyl ((E)-4,8-dimethylnona-3,7-dien-1-yl)phosphonate inhibits geranylgeranyl diphosphate synthase (GGPPS) by mimicking the natural substrate’s isoprenoid chain. Competitive inhibition assays using C-labeled isopentenyl pyrophosphate and HPLC-based product quantification can measure IC values .

Q. How can contradictory data on the biological activity of this compound metabolites be resolved in gut microbiome studies?

- Methodological Answer : Discrepancies in metabolite abundance (e.g., elevated levels in colorectal cancer vs. adenoma cohorts) require stratified analysis by clinical stage and microbiome composition. Integrate fecal metagenomics (16S rRNA sequencing) with serum metabolomics to identify host-microbe interactions. For example, (E)-2-(4,8-dimethylnona-3,7-dien-1-yl)-5-hydroxy-2,7-dimethyl-2H-chromene-8-carbaldehyde shows differential expression linked to Bacteroides spp. abundance .

Q. What strategies enhance the stability of this compound derivatives in pharmacological studies?

- Methodological Answer : Structural modifications, such as introducing tert-butyl groups (e.g., (R,E)-5-(4-(tert-butyl)phenyl)-3-(4,8-dimethylnona-3,7-dien-1-yl)furan-2(5H)-one), improve chemical stability. Accelerated degradation studies under varying pH and temperature conditions (e.g., 40°C/75% RH for 6 months) paired with UPLC-MS stability-indicating assays validate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.